(S)-1-Boc-3-hydroxypiperidine
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
(S)-1-Boc-3-hydroxypiperidine is a significant compound in synthetic chemistry, particularly in the pharmaceutical industry. It serves as a synthon for the synthesis of various pharmaceutical intermediates, including ibrutinib, an active pharmaceutical ingredient (API) in Imbruvica, used for lymphoma treatment. The compound's synthesis has been explored through various methods, including biocatalytic processes. For example, Wang Junming (2013) discusses its synthesis from 3-hydroxypyridine, achieving an overall yield of about 40% (Wang Junming, 2013). Additionally, Xin Ju et al. (2014) developed an efficient process using recombinant ketoreductase (KRED) to synthesize (S)-N-Boc-3-hydroxypiperidine (Xin Ju et al., 2014).
Biocatalytic Production
The biocatalytic production of this compound has gained attention due to its potential for green chemistry and industrial scalability. Lifeng Chen et al. (2017) report the use of an NADPH-dependent reductase from Kluyveromyces marxianus for the efficient bioreductive production of (R)-N-Boc-3-hydroxypiperidine, demonstrating its industrial application potential (Lifeng Chen et al., 2017). Similarly, another study by Lifeng Chen et al. (2017) shows the synthesis of (S)-NBHP using a different NADPH-dependent reductase isolated from Saccharomyces cerevisiae (Lifeng Chen et al., 2017).
Enantioselective Synthesis
Enantioselective synthesis of this compound is critical for producing pharmaceutical compounds with the desired chiral properties. Jingjing Chen et al. (2017) identified a specific carbonyl reductase from Candida parapsilosis that catalyzes the asymmetric reduction to produce (S)-N-Boc-3-hydroxypiperidine (Jingjing Chen et al., 2017).
Asymmetric Reduction and Coexpression Techniques
The asymmetric reduction catalyzed by ketoreductase, coupled with glucose dehydrogenase, is a prevalent method for synthesizing this compound. Xinxing Gao et al. (2022) constructed recombinant strains for coexpression of ketoreductase and glucose dehydrogenase, optimizing the catalytic conditions for synthesizing (S)-N-Boc-3-hydroxypiperidine with high conversion and optical purity (Xinxing Gao et al., 2022).
Natural Product Synthesis
The 3-hydroxypiperidine moiety, a component of this compound, is a key element in the synthesis of natural products. M. A. Wijdeven et al. (2010) reviewed various research on the synthesis of natural products containing this scaffold, highlighting its significance in the production of bioactive compounds (M. A. Wijdeven et al., 2010).
Bioreduction and Thermostability
Research has also been conducted on improving the bioreduction process for producing (S)-N-Boc-3-hydroxypiperidine. Mengyan He et al. (2017) presented a thermostable aldo-keto reductase (AKR) that showed high activity and enantioselectivity for this process, demonstrating its industrial viability (Mengyan He et al., 2017).
Catalytic Arylation Techniques
Further research includes the development of catalytic methods for functionalizing this compound. Anthony Millet et al. (2015) reported on palladium-catalyzed migrative Negishi coupling for direct access to 3-aryl-N-Boc-piperidines, a significant advancement in the field of pharmaceutical synthesis (Anthony Millet et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h8,12H,4-7H2,1-3H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJXHKXIOCDSEB-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363881 | |
Record name | (S)-1-Boc-3-hydroxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143900-44-1 | |
Record name | (S)-1-Boc-3-hydroxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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